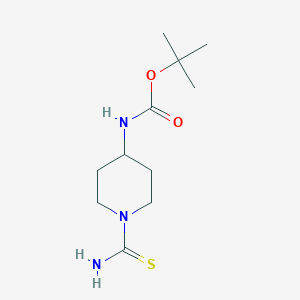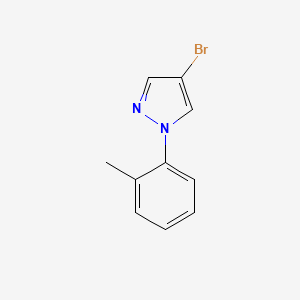
4-Bromo-1-(2-methylphenyl)pyrazole
Übersicht
Beschreibung
“4-Bromo-1-(2-methylphenyl)pyrazole” is a pyrazole derivative . Pyrazoles are a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .
Molecular Structure Analysis
The molecular formula of “4-Bromo-1-(2-methylphenyl)pyrazole” is C10H9BrN2 . It is a heteroaromatic five-membered ring with two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions due to their structural diversity. They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic processes. For instance, bulky pyrazole-based ligands were synthesized and used in the creation of bis(pyrazolyl)palladium(ii) complexes. These complexes showed catalytic activity in Suzuki–Miyaura cross-coupling reactions, demonstrating the potential of pyrazole derivatives in facilitating efficient organic transformations (Ocansey, Darkwa, & Makhubela, 2018).
Medical Applications
Pyrazole derivatives have shown promise in the development of new treatments for various diseases. For example, pyrazolo[3,4-d]pyrimidines, including a 4-bromo derivative, displayed significant activity against the Bcr-Abl T315I mutant in cell-free assays and in vivo, highlighting their potential as therapeutic agents in cancer treatment (Radi et al., 2013). Additionally, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized and exhibited cytotoxic effects against breast cancer and leukemic cells, indicating their utility as antiproliferative agents (Ananda et al., 2017).
Materials Science Applications
Pyrazole derivatives have also been explored for their potential in materials science. For instance, the synthesis and characterization of a 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine crystal revealed its stable molecular structure and considerable nonlinear optical properties, suggesting its application in the development of optical materials (Tamer et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-Bromo-1-(2-methylphenyl)pyrazole” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULFHZEMGDGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-methylphenyl)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



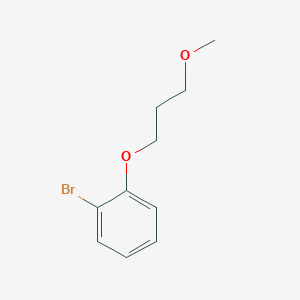
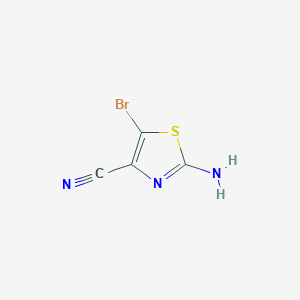
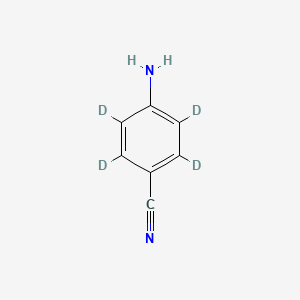
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
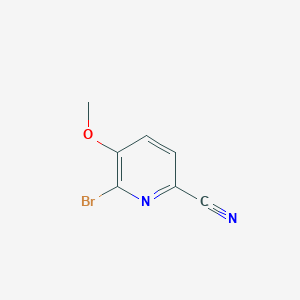
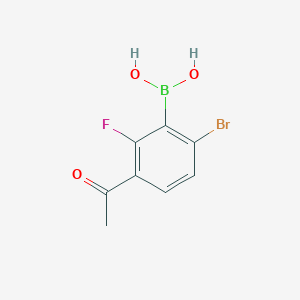
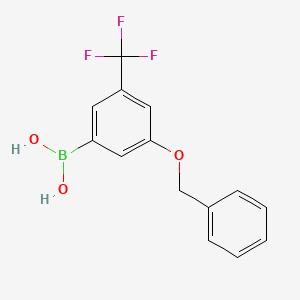
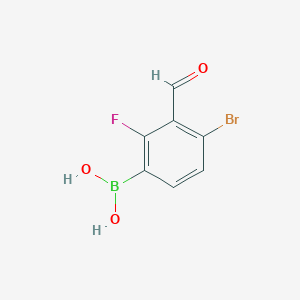
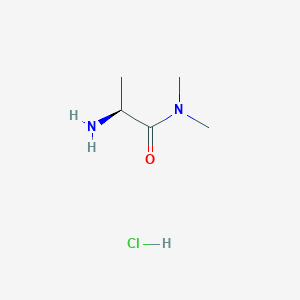
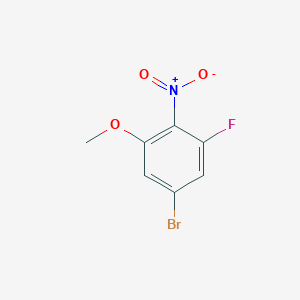
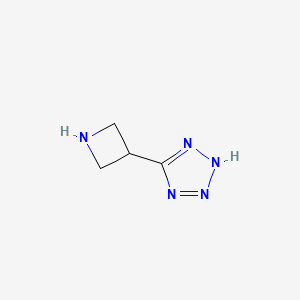
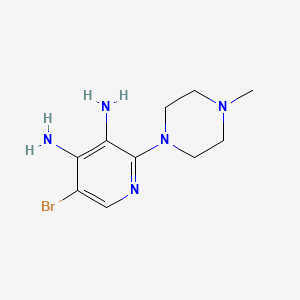
![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
